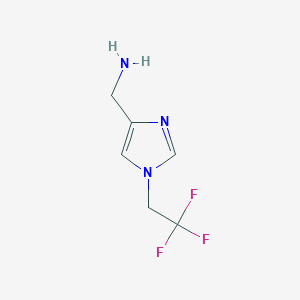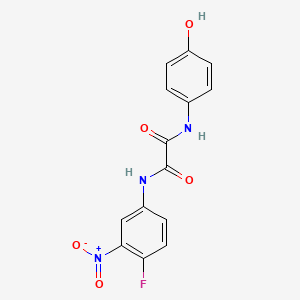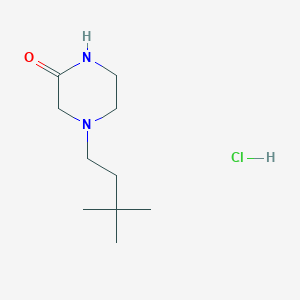![molecular formula C20H20F3N5O2 B2428091 2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 904372-13-0](/img/structure/B2428091.png)
2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the compound’s aromaticity, while the trifluoromethyl group could add to its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms in the trifluoromethyl group could make the compound more electronegative.Applications De Recherche Scientifique
Pharmaceuticals
Imidazole is a core component of many pharmaceutical drugs due to its broad range of chemical and biological properties . It’s found in drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Antimicrobial Activity
Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . For instance, certain imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Anti-inflammatory and Antitumor Activity
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This makes them valuable in the development of new drugs for treating various inflammatory conditions and cancers.
Antidiabetic and Anti-allergic Activity
Imidazole derivatives have been reported to show antidiabetic and anti-allergic activities . This suggests potential applications in the treatment of diabetes and allergies.
Antioxidant and Anti-amoebic Activity
Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities . These properties could be useful in the development of drugs for treating oxidative stress-related conditions and amoebic infections.
Functional Materials
Imidazole and its derivatives are being deployed in the development of functional materials . These materials have a wide range of applications, including in solar cells and other optical applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-4-5-10-26-17(29)15-16(25(3)19(26)30)24-18-27(15)11-12(2)28(18)14-8-6-13(7-9-14)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMTYKAFTZDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)


![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)
![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)


![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2428025.png)
![2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2428027.png)
![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)
